molecular formula C11H9F3O3 B1465292 4-Methoxy-3-(trifluoromethyl)cinnamic acid CAS No. 773131-67-2

4-Methoxy-3-(trifluoromethyl)cinnamic acid

Cat. No. B1465292
Key on ui cas rn: 773131-67-2
M. Wt: 246.18 g/mol
InChI Key: IOINNBJLNHLSHD-HWKANZROSA-N
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Patent
US08492378B2

Procedure details

A mixture of 3-[4-methoxy-3-(trifluoromethyl)phenyl]acrylic acid (2.90 g, 11.8 mmol), 10% palladium on carbon (250 mg), ethanol (60 mL) and tetrahydrofuran (40 mL) was stirred under a hydrogen atmosphere (1 kg/cm2) at room temperature overnight. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1-0/1) to give the title compound (2.40 g, yield 83%) as colorless crystals.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])=[CH:5][C:4]=1[C:14]([F:17])([F:16])[F:15].C(O)C>[Pd].O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][C:4]=1[C:14]([F:15])([F:17])[F:16]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere (1 kg/cm2) at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1-0/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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